molecular formula C6H12ClNO4 B1301562 Dimethyl iminodiacetate hydrochloride CAS No. 39987-25-2

Dimethyl iminodiacetate hydrochloride

Cat. No. B1301562
Key on ui cas rn: 39987-25-2
M. Wt: 197.62 g/mol
InChI Key: IIWYYIACSUPJCN-UHFFFAOYSA-N
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Patent
US07507858B2

Procedure details

Iminodiacetic dimethyl ester hydrochloride (624 mg, 3.24 mmol) was suspended in 5 mL of anhydrous DMF under nitrogen, and N-methylmorpholine (360 μL, 3.27 mmol) was added. After 5 minutes, 4-iodobenzoic acid (805 mg, 3.25 mmol) was added, followed by HOBt (450 mg, 3.33 mmol) and EDC (1.0 g, 5.28 mmol). The reaction was stirred overnight at 45° C. The solvent was removed and the residue was dissolved in EtOAc (20 mL) and washed with 0.5 M HCl, sat. NaHCO3 and water. The organic phase was collected, the solvent removed and the mixture purified by column chromatography (silica; hexanes:EtOAc 90:10-65:45), yielding the product as a white solid. MS (ES+): Cal'd. 392.00 (MH+), exp. 391.98 (MH+).
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
360 μL
Type
reactant
Reaction Step Two
Quantity
805 mg
Type
reactant
Reaction Step Three
Name
Quantity
450 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:12])[CH2:5][NH:6][CH2:7][C:8]([O:10][CH3:11])=[O:9].CN1CCOCC1.[I:20][C:21]1[CH:29]=[CH:28][C:24]([C:25](O)=[O:26])=[CH:23][CH:22]=1.C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl>CN(C=O)C>[CH3:11][O:10][C:8](=[O:9])[CH2:7][N:6]([C:25](=[O:26])[C:24]1[CH:28]=[CH:29][C:21]([I:20])=[CH:22][CH:23]=1)[CH2:5][C:4]([O:3][CH3:2])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
624 mg
Type
reactant
Smiles
Cl.COC(CNCC(=O)OC)=O
Step Two
Name
Quantity
360 μL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
805 mg
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Step Four
Name
Quantity
450 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C(CCl)Cl
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (20 mL)
WASH
Type
WASH
Details
washed with 0.5 M HCl, sat. NaHCO3 and water
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
the mixture purified by column chromatography (silica; hexanes:EtOAc 90:10-65:45)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(CN(CC(=O)OC)C(C1=CC=C(C=C1)I)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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